NK-252

Catalog No.
S537308
CAS No.
1414963-82-8
M.F
C13H11N5O3
M. Wt
285.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NK-252

CAS Number

1414963-82-8

Product Name

NK-252

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea

Molecular Formula

C13H11N5O3

Molecular Weight

285.26

InChI

InChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19)

InChI Key

LEATYIHSFPWADP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3

Solubility

Soluble in DMSO

Synonyms

NK-252; NK 252; NK252;

Description

The exact mass of the compound 1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea is 285.0862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Herbicidal activity

    The furan ring and oxadiazole moiety are commonly found in herbicides. Research on other furan-containing herbicides suggests they may function by disrupting plant cell division or protein synthesis . The oxadiazole group can also contribute to herbicidal properties . Therefore, 1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea could be investigated for potential herbicidal activity.

  • Pharmaceutical development

    The pyridin-2-ylmethyl and urea groups are present in various bioactive molecules. Pyridines are a versatile scaffold found in numerous drugs , while urea is a common functional group in pharmaceuticals due to its hydrogen bonding properties . Further research would be needed to determine if 1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea possesses any specific biological activities of interest for drug development.

NK-252 is a chemical compound recognized for its role as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2). This transcription factor is crucial for cellular defense mechanisms against oxidative stress, as it regulates the expression of various antioxidant genes. The compound is characterized by its unique structure, which includes a furan ring and an oxadiazole ring, contributing to its biological activity and potential therapeutic applications .

There is no current research available on the mechanism of action of this specific compound. However, similar heterocyclic ureas have been explored for their potential antimicrobial activity []. The presence of the furan and pyridine rings might contribute to such activity, but further research is needed.

Due to the lack of specific research on this compound, safety information is not available. However, similar heterocyclic ureas can exhibit toxicity and should be handled with appropriate precautions [].

  • Oxidation: NK-252 can be oxidized to form various derivatives, potentially altering its biological activity.
  • Reduction: The compound can undergo reduction, leading to the formation of reduced derivatives with distinct properties.
  • Substitution: NK-252 is capable of undergoing substitution reactions where atoms or groups within the molecule are replaced, yielding new compounds with varying functionalities.

The nature of these reactions and the specific conditions applied can result in diverse products, influencing NK-252's utility in research and therapeutic contexts.

NK-252 has demonstrated notable biological activities, primarily through its interaction with Nrf2. In vitro studies have shown that NK-252 activates the NQO1 antioxidant response element in liver cells, providing protection against oxidative damage induced by hydrogen peroxide. Furthermore, it exhibits hepatoprotective effects by reducing fibrosis scores and plasma levels of alanine aminotransferase and aspartate aminotransferase in nonalcoholic steatohepatitis (NASH) model rats. This suggests that NK-252 not only mitigates oxidative stress but also plays a role in liver health and disease management .

The synthesis of NK-252 involves multiple steps:

  • Formation of the Furan Ring: This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
  • Formation of the Oxadiazole Ring: This step typically involves reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
  • Coupling of Rings: The final step forms a urea linkage between the furan and oxadiazole rings, often using reagents such as isocyanates or carbodiimides.

These synthetic methods require optimization to enhance yield and purity for potential industrial applications .

NK-252 has several promising applications, particularly in:

  • Antioxidant Research: As an Nrf2 activator, it is valuable for studies focused on oxidative stress and cellular defense mechanisms.
  • Liver Disease Management: Its hepatoprotective properties suggest potential use in treating liver disorders like NASH.
  • Cancer Therapy: By enhancing the efficacy of antitumor drugs, NK-252 may serve as an adjunct therapy in cancer treatment .

Studies indicate that NK-252 interacts directly with the Keap1 protein, which serves as a repressor of Nrf2. This interaction facilitates the release of Nrf2 into the nucleus, allowing it to activate antioxidant response elements effectively. Research has shown that NK-252 not only activates Nrf2 but also downregulates fibrogenic gene expression, highlighting its multifaceted role in cellular signaling pathways related to oxidative stress and fibrosis .

NK-252 is unique among Nrf2 activators due to its high potency and specificity. Here are some similar compounds for comparison:

CompoundMechanism of ActionUnique Features
OltiprazNrf2 activationDifferent mechanism of action compared to NK-252
Bardoxolone MethylActivates Nrf2; inhibits NF-kB pathwaySynthetic triterpenoid with broader anti-inflammatory effects
SulforaphaneNrf2 activationNatural compound from cruciferous vegetables; anticancer properties

NK-252's specific interaction with the Nrf2-binding site on Keap1 distinguishes it from these compounds, making it a more effective activator in certain contexts .

The compound NK-252 (N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-N'-(2-pyridinylmethyl)-urea) represents a novel class of Nuclear Factor Erythroid 2-Related Factor 2 activators with distinct mechanistic properties compared to conventional thiol-reactive compounds [1] [2] [3]. This biaryl urea derivative demonstrates superior Nuclear Factor Erythroid 2-Related Factor 2-activating potential through unique protein-protein interaction mechanisms that bypass traditional oxidative stress pathways [4] [5] [6].

Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 Pathway Modulation

Binding Affinity to Kelch-like ECH-Associated Protein 1's Nuclear Factor Erythroid 2-Related Factor 2-Interaction Domain

NK-252 exhibits exceptional binding specificity to the Kelch domain of Kelch-like ECH-Associated Protein 1, specifically targeting the Nuclear Factor Erythroid 2-Related Factor 2-binding site within this domain [1] [2] [3]. In vitro binding studies demonstrate that NK-252 interacts directly with the domain containing the Nuclear Factor Erythroid 2-Related Factor 2-binding site of Kelch-like ECH-Associated Protein 1, whereas traditional activators such as oltipraz do not exhibit this direct interaction [4] [5] [6].

The Kelch domain of Kelch-like ECH-Associated Protein 1 contains six kelch repeats that form a binding pocket for Nuclear Factor Erythroid 2-Related Factor 2 recognition [7] [8] [9]. This binding pocket can be subdivided into five subpockets designated P1 through P5, each with distinct chemical environments and recognition capabilities [10]. The P1 and P2 subpockets are characterized by multiple positively charged arginine residues, including Arginine415, Arginine483, and Arginine485, which facilitate recognition of negatively charged amino acid residues [10].

NK-252 demonstrates dose-dependent activation of the NQO1-antioxidant response element, with an effective concentration of 1.36 micromolar producing two-fold activation above background levels [11] [12]. This activation occurs through disruption of the Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 complex, allowing Nuclear Factor Erythroid 2-Related Factor 2 to escape proteasomal degradation and accumulate in cells [1] [3] [13].

Study ParameterFindings
Target DomainKelch-like ECH-Associated Protein 1 Kelch domain containing Nuclear Factor Erythroid 2-Related Factor 2-binding site
Interaction TypeDirect protein-protein interaction inhibition
Binding ModeDisrupts Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 complex formation
Comparison with OltiprazGreater Nuclear Factor Erythroid 2-Related Factor 2-activating potential than oltipraz
Effective Concentration (NQO1-antioxidant response element activation)1.36 micromolar (2-fold activation above background)
Dose-Response RelationshipDose-dependent activation of NQO1-antioxidant response element

Conformational Changes in Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 Complex

The binding of NK-252 to Kelch-like ECH-Associated Protein 1 induces specific conformational changes that disrupt the normal regulatory mechanism governing Nuclear Factor Erythroid 2-Related Factor 2 stability [7] [8] [14]. Under normal physiological conditions, Kelch-like ECH-Associated Protein 1 forms a homodimer through its Broad complex, Tramtrack, and Bric-a-brac domain and binds to Nuclear Factor Erythroid 2-Related Factor 2 through its Kelch domains using a "hinge and latch" mechanism [7] [8] [15].

In this regulatory model, the high-affinity Glutamic acid-Threonine-Glycine-Glutamic acid motif of Nuclear Factor Erythroid 2-Related Factor 2 functions as a "hinge" that maintains the association with one Kelch-like ECH-Associated Protein 1 subunit, while the low-affinity Aspartic acid-Leucine-Glycine motif serves as a "latch" that facilitates proper positioning for ubiquitination [7] [8] [15]. NK-252 binding disrupts this carefully orchestrated interaction by specifically targeting the Nuclear Factor Erythroid 2-Related Factor 2-binding site within the Kelch domain [1] [4] [5].

The conformational changes induced by NK-252 are distinct from those produced by traditional thiol-reactive activators [8] [14] [6]. While conventional activators modify cysteine residues in Kelch-like ECH-Associated Protein 1, leading to conformational changes that release the "latch" mechanism, NK-252 achieves Nuclear Factor Erythroid 2-Related Factor 2 activation through direct competitive inhibition of the Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 protein-protein interaction [4] [6] [15].

These conformational alterations result in the stabilization of Nuclear Factor Erythroid 2-Related Factor 2 protein, with the half-life extending from approximately 20 minutes under basal conditions to several hours following NK-252 treatment [8] [15]. The stabilized Nuclear Factor Erythroid 2-Related Factor 2 can then translocate to the nucleus and initiate transcriptional programs essential for cellular defense against oxidative stress [7] [8] .

Transcriptional Regulation of Antioxidant Response Element-Driven Genes

Following Nuclear Factor Erythroid 2-Related Factor 2 stabilization and nuclear translocation, NK-252 promotes the transcriptional activation of numerous antioxidant response element-driven genes [1] [3] [17]. Nuclear Factor Erythroid 2-Related Factor 2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response element sequences in the promoter regions of target genes [15] [17].

The primary target genes activated by NK-252 include NQO1 (NAD(P)H dehydrogenase quinone 1), which serves as a prototypical Nuclear Factor Erythroid 2-Related Factor 2-regulated gene [1] [3] [18] . In Huh-7.5 hepatocellular carcinoma cells, NK-252 treatment results in dose-dependent upregulation of NQO1 gene expression, demonstrating the compound's efficacy as a Nuclear Factor Erythroid 2-Related Factor 2 activator in hepatic cells [1] [3] [13].

Additionally, NK-252 enhances the expression of heme oxygenase-1, another critical antioxidant enzyme regulated by Nuclear Factor Erythroid 2-Related Factor 2 [19] [17]. Heme oxygenase-1 catalyzes the rate-limiting step in heme degradation, producing equimolar amounts of iron ions, biliverdin, and carbon monoxide [17]. These products collectively contribute to cellular antioxidant defenses and cytoprotective mechanisms [17].

Gene/PathwayEffectStudy Model
NQO1 (NAD(P)H dehydrogenase quinone 1)Upregulated expressionHuh-7.5 cells, nonalcoholic steatohepatitis rat model
Heme oxygenase-1Increased expressionVarious cell lines
Fibrogenic genesDownregulated expressionNonalcoholic steatohepatitis rat model
Antioxidant Response ElementsEnhanced activationLuciferase reporter assays
Nuclear translocation of Nuclear Factor Erythroid 2-Related Factor 2Promoted translocationCell culture studies
Plasma alanine aminotransferase levelsSignificantly reducedNonalcoholic steatohepatitis rat model
Plasma aspartate aminotransferase levelsSignificantly reducedNonalcoholic steatohepatitis rat model

In animal models of nonalcoholic steatohepatitis, NK-252 administration significantly reduces the expression of fibrogenic genes while simultaneously enhancing antioxidant gene expression [1] [3] [4]. This dual effect contributes to the compound's hepatoprotective properties and its ability to attenuate liver fibrosis progression [1] [4] [6].

The transcriptional effects of NK-252 extend beyond individual gene regulation to encompass broader antioxidant response element-driven transcriptional programs [15] . These include genes encoding phase II detoxification enzymes, glutathione synthesis and regeneration enzymes, and other cytoprotective proteins essential for cellular defense mechanisms [15] [17].

Redox-Independent versus Thiol-Reactive Activation Mechanisms

NK-252 represents a paradigm shift in Nuclear Factor Erythroid 2-Related Factor 2 activation strategies by employing a redox-independent mechanism that contrasts sharply with traditional thiol-reactive activators [4] [6] [15]. This mechanistic distinction has profound implications for understanding Nuclear Factor Erythroid 2-Related Factor 2 regulation and developing targeted therapeutic interventions [6] [15].

Traditional Nuclear Factor Erythroid 2-Related Factor 2 activators, exemplified by oltipraz, function through thiol-reactive mechanisms that involve covalent modification of highly reactive cysteine residues in Kelch-like ECH-Associated Protein 1 [4] [6] [15]. These compounds typically target cysteine residues such as Cysteine151 in the intervening region and Cysteine273, Cysteine288, and Cysteine297 in the Broad complex, Tramtrack, and Bric-a-brac domain [8] [6] [15]. The oxidation or alkylation of these sulfhydryl groups leads to conformational changes in Kelch-like ECH-Associated Protein 1 that disrupt its interaction with Nuclear Factor Erythroid 2-Related Factor 2 [8] [6].

In contrast, NK-252 achieves Nuclear Factor Erythroid 2-Related Factor 2 activation without requiring cysteine modification or oxidative stress conditions [4] [6]. Instead, this compound directly targets the protein-protein interaction interface between Kelch-like ECH-Associated Protein 1 and Nuclear Factor Erythroid 2-Related Factor 2, functioning as a competitive inhibitor of this critical regulatory interaction [1] [4] [5].

Mechanism TypeCharacteristicDescription
NK-252 (Redox-Independent)Interaction ModeDirect protein-protein interaction
NK-252 (Redox-Independent)Target SiteKelch-like ECH-Associated Protein 1 Kelch domain Nuclear Factor Erythroid 2-Related Factor 2-binding site
NK-252 (Redox-Independent)Cysteine ModificationDoes not require cysteine oxidation
Oltipraz (Thiol-Reactive)Interaction ModeIndirect through covalent modification
Oltipraz (Thiol-Reactive)Target SiteKelch-like ECH-Associated Protein 1 cysteine residues (Cysteine151, Cysteine273, Cysteine288)
Oltipraz (Thiol-Reactive)Cysteine ModificationRequires thiol oxidation/alkylation

This redox-independent mechanism offers several theoretical advantages over thiol-reactive approaches [6] [15]. First, NK-252 can activate Nuclear Factor Erythroid 2-Related Factor 2 under normal reducing conditions without requiring the presence of oxidative stress or electrophilic compounds [4] [6]. Second, the direct targeting of the protein-protein interaction interface may provide greater specificity and reduced off-target effects compared to broadly reactive electrophilic compounds [6] [15].

The superior Nuclear Factor Erythroid 2-Related Factor 2-activating potential of NK-252 compared to oltipraz can be attributed to this unique mechanism of action [4] [5] [6]. While both compounds ultimately result in Nuclear Factor Erythroid 2-Related Factor 2 stabilization and nuclear translocation, NK-252 achieves this through a more direct and potentially more efficient pathway that bypasses the need for cellular oxidative stress [4] [6].

Furthermore, the redox-independent mechanism of NK-252 may allow for more precise temporal and spatial control of Nuclear Factor Erythroid 2-Related Factor 2 activation [6] [15]. Unlike thiol-reactive activators that depend on the local redox environment and the availability of reactive cysteine residues, NK-252 can potentially activate Nuclear Factor Erythroid 2-Related Factor 2 in a more predictable and controllable manner [6] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

285.0862

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Shi Y, Sun Y, Sun X, Zhao H, Yao M, Hou L, Jiang L. Up-regulation of HO-1 by Nrf2 activation protects against palmitic acid-induced ROS increase in human neuroblastoma BE(2)-M17 cells. Nutr Res. 2018 Feb 12. pii: S0271-5317(17)30819-9. doi: 10.1016/j.nutres.2018.02.003. [Epub ahead of print] PubMed PMID: 29526395.
2: Shimozono R, Asaoka Y, Yoshizawa Y, Aoki T, Noda H, Yamada M, Kaino M, Mochizuki H. Nrf2 activators attenuate the progression of nonalcoholic steatohepatitis-related fibrosis in a dietary rat model. Mol Pharmacol. 2013 Jul;84(1):62-70. doi: 10.1124/mol.112.084269. Epub 2013 Apr 16. PubMed PMID: 23592516.
3: Saito T, Hikita M, Kohno K, Sato S, Takano H, Kobayashi M. Different sensitivities of human esophageal cancer cells to multiple anti-cancer agents and related mechanisms. Cancer. 1992 Nov 15;70(10):2402-9. PubMed PMID: 1358426.
4: Kiue A, Sano T, Naito A, Okumura M, Kohno K, Kuwano M. Enhancement of antitumour activity of etoposide by dihydropyridines on drug-sensitive and drug-resistant leukaemia in mice. Br J Cancer. 1991 Aug;64(2):221-6. PubMed PMID: 1892749; PubMed Central PMCID: PMC1977534.
5: Watanabe Y, Takano H, Kiue A, Kohno K, Kuwano M. Potentiation of etoposide and vincristine by two synthetic 1,4-dihydropyridine derivatives in multidrug-resistant and atypical multidrug-resistant human cancer cells. Anticancer Drug Des. 1991 Feb;6(1):47-57. PubMed PMID: 2015041.
6: Kiue A, Sano T, Naito A, Inada H, Suzuki K, Okumura M, Kikuchi J, Sato S, Takano H, Kohno K, et al. Reversal by two dihydropyridine compounds of resistance to multiple anticancer agents in mouse P388 leukemia in vivo and in vitro. Jpn J Cancer Res. 1990 Oct;81(10):1057-64. PubMed PMID: 1977728.

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